molecular formula C7H7N3O B15334396 7-Methoxyimidazo[1,2-b]pyridazine

7-Methoxyimidazo[1,2-b]pyridazine

Cat. No.: B15334396
M. Wt: 149.15 g/mol
InChI Key: JBQVYAYZDXKKLH-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-b]pyridazine is a chemical compound based on the imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry recognized for its broad range of pharmacological applications . This bicyclic framework is relatively easily obtainable and exhibits excellent physicochemical properties, making it an excellent druggable building block for bioisosteric exchange in drug discovery programs . The imidazo[1,2-b]pyridazine core is a versatile scaffold with demonstrated potential across multiple therapeutic domains. It serves as a key substructure in kinase inhibitors, which are crucial in developing anticancer treatments . Notably, the FDA-approved drug Ponatinib for leukemia contains this core, validating its therapeutic relevance . Beyond oncology, derivatives of this scaffold show significant promise as antibacterial agents, particularly against Mycobacterium tuberculosis , and have also been investigated for their antiviral and anti-inflammatory properties . The specific methoxy substitution at the 7-position is a valuable functionalization that can be used to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability . This makes this compound a highly valuable building block for researchers designing and synthesizing new compounds for biological evaluation. It is an ideal intermediate for further functionalization via metal-catalyzed cross-coupling reactions and other synthetic transformations to explore structure-activity relationships (SAR) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methoxyimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H7N3O/c1-11-6-4-7-8-2-3-10(7)9-5-6/h2-5H,1H3

InChI Key

JBQVYAYZDXKKLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN2N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under various conditions. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers high yields and environmentally benign conditions . Another approach involves the use of solid support catalysts such as Al2O3 and TiCl4 .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-b]pyridazines .

Scientific Research Applications

7-Methoxyimidazo[1,2-b]pyridazine is a member of the imidazo[1,2-b]pyridazine family, recognized as a privileged structure in medicinal chemistry because of its ability to interact with various biological targets. The presence of a methoxy group at the 7-position influences its chemical properties and biological activities. The imidazo[1,2-b]pyridazine core is known for engaging with kinases, which are crucial in signaling pathways associated with cancer and other diseases.

Applications in Medicinal Chemistry

This compound is primarily recognized as a kinase inhibitor, demonstrating potential in impeding kinases involved in cancer progression and inflammation. Specifically, it has been reported to inhibit Transforming Growth Factor-beta-activated Kinase 1 (TAK1), which is important in cellular signaling pathways related to cancer and immune responses. In vitro studies have shown that derivatives of this compound have significant inhibitory effects on cell growth in cancer models, particularly at nanomolar concentrations.

Interaction Studies

Interaction studies have demonstrated that this compound binds effectively to kinase targets through specific interactions at their active sites. Molecular docking studies reveal that it forms hydrogen bonds with critical residues within the ATP-binding pocket of kinases like TAK1. These interactions are essential for its inhibitory activity and highlight the importance of structural modifications in enhancing binding affinity and selectivity against different kinases.

Potential Therapeutic Applications

Imidazo[1,2-b]pyridazine derivatives hold promise for treating conditions where targeting the Janus Kinases (JAK) pathway or inhibiting JAK kinases can be therapeutically useful . These conditions include:

  • Neoplastic diseases such as leukemia, lymphomas, and solid tumors
  • Transplant rejection, including bone marrow transplant applications like graft-versus-host disease
  • Autoimmune diseases such as diabetes, multiple sclerosis, and rheumatoid arthritis
  • Ocular diseases such as dry eye, glaucoma, uveitis, diabetic retinopathy, and allergic conjunctivitis
  • Skin inflammatory diseases such as atopic dermatitis or psoriasis
  • Myeloproliferative disorders such as polycythemia vera, essential thrombocythemia, or myelofibrosis

These compounds are potent JAK1, JAK2, and JAK3 inhibitors, making them useful for treating or preventing the aforementioned pathological conditions and diseases .

Analogues and Related Compounds

Several compounds share structural similarities with this compound. Variations in substitution patterns can lead to significant differences in biological activity and therapeutic potential.

Compound NameStructural FeaturesUnique Properties
Imidazo[1,2-b]pyridineLacks pyridazine ring; contains only one nitrogenOften used in anti-inflammatory therapies
Imidazo[4,5-b]pyridineContains an additional nitrogen in a different positionExhibits different kinase selectivity
6-Methylimidazo[1,2-b]pyridazineMethyl group at position 6Enhanced potency against specific kinases
3-(4-Fluorophenyl)imidazo[1,2-b]pyridazineAryl substitution at position 3Improved pharmacokinetics due to lipophilicity

Anti-Mycobacterial Activity

Mechanism of Action

The mechanism of action of 7-Methoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of interleukin-17A (IL-17A), a cytokine involved in inflammatory responses. By inhibiting IL-17A, this compound can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Key Observations :

  • Chloro Substituents : Chlorine at position 6 (e.g., 6-chloro derivatives) enhances anti-proliferative activity by inducing mitochondrial stress and ATP depletion . It also improves kinase selectivity (e.g., IKKβ inhibition) .
  • Methoxy Substituents : Methoxy groups (e.g., at position 3 in 3-methoxy-6-[[(2-methoxyphenyl)methyl]thio]-2-(2-phenylethyl) derivatives) are associated with improved metabolic stability and hydrogen-bonding interactions in kinase binding pockets .
  • Bulkier Groups : Piperidine or phenylpiperazine substitutions (e.g., compound 5h) increase AChE inhibition but also elevate toxicity at higher concentrations (10 µM) .
Pharmacological and Metabolic Profiles
  • Anti-Proliferative Effects: Substituted imidazo[1,2-b]pyridazines (e.g., 5c and 5h) reduce cell viability by 34–89% at 10–100 µM via mitochondrial dysfunction and AMPK activation .
  • Kinase Inhibition : Substitutions at positions 3 and 6 (e.g., 6-chloro derivatives) optimize interactions with TAK1 and IKKβ kinases, achieving IC₅₀ values <100 nM . Methoxy groups at position 7 could sterically hinder hydrogen bonding (e.g., with Ala-107 in TAK1) unless optimized .
  • Blood-Brain Barrier (BBB) Penetration : Piperazine-substituted derivatives demonstrate BBB permeability, a critical feature for neurodegenerative therapeutics . Methoxy groups may further enhance this property due to their small size and polarity.

Q & A

Q. What techniques validate target engagement in cellular models for imidazo[1,2-b]pyridazines?

  • Pharmacodynamic Assays :
  • Measure downstream biomarkers (e.g., IFNγ inhibition for Tyk2 JH2 inhibitors) in rat models .
  • Use CRISPR-edited cell lines to confirm on-target effects (e.g., DYRK1A knockout rescues phenotype) .

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